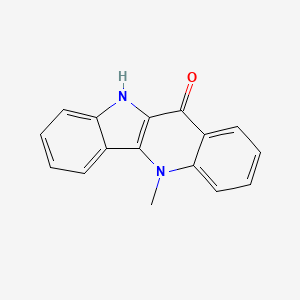

Cryptolepinone

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

160113-29-1 |

|---|---|

Formule moléculaire |

C16H12N2O |

Poids moléculaire |

248.28 g/mol |

Nom IUPAC |

5-methyl-10H-indolo[3,2-b]quinolin-11-one |

InChI |

InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3 |

Clé InChI |

RSDQEJTWGFZASQ-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3 |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Architecture of Cryptolepinone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure of Cryptolepinone, a significant indoloquinoline alkaloid. As a derivative of the well-studied compound Cryptolepine, understanding the nuances of this compound's structure is critical for researchers exploring its potential therapeutic applications. This document summarizes its key structural features, identification data, and the synthetic pathways that have been crucial in its characterization.

Core Chemical Structure and Nomenclature

This compound is systematically known by its IUPAC name: 5-methyl-10H-indolo[3,2-b]quinolin-11-one [1]. Its chemical structure is characterized by a tetracyclic core, consisting of a fused indole and quinoline ring system. This fundamental framework, known as indolo[3,2-b]quinoline, is shared with its parent compound, Cryptolepine[2].

The key structural distinction of this compound is the presence of a ketone group at the 11th position of the quindoline core, giving it the "-one" suffix. A methyl group is attached to the nitrogen atom at position 5[1]. The molecular formula for this compound is C₁₆H₁₂N₂O [1].

It is important to note that this compound can exist in equilibrium with its enol tautomer, known as hydroxycryptolepine[3][4]. This tautomerism is a critical consideration in spectroscopic analysis and in understanding its chemical reactivity and biological interactions.

Physicochemical and Identification Data

For ease of reference and accurate identification, the following table summarizes key quantitative and identifying information for this compound.

| Property | Value | Source |

| IUPAC Name | 5-methyl-10H-indolo[3,2-b]quinolin-11-one | PubChem[1] |

| Molecular Formula | C₁₆H₁₂N₂O | PubChem[1] |

| Molecular Weight | 248.28 g/mol | PubChem[1] |

| CAS Number | 178884-07-6 | PubChem[1] |

| Parent Compound | Cryptolepine (CAS: 480-26-2) | PubChem[5][6] |

Relationship to Cryptolepine: An Oxidation Product

This compound is recognized as an oxidation artifact of Cryptolepine[3][4]. This relationship is fundamental to its discovery and synthesis. Cryptolepine, an alkaloid extracted from the roots of the West African plant Cryptolepis sanguinolenta, can be oxidized to form this compound[3][7]. This transformation has been confirmed through chemical synthesis, where treatment of Cryptolepine with an oxidizing agent such as m-chloroperbenzoic acid yields this compound[3].

Figure 1. The oxidative conversion of Cryptolepine to this compound.

Experimental Protocols: Synthesis and Confirmation

The definitive structure of this compound was confirmed through unambiguous synthesis, which also clarified initial ambiguity between this compound and its enol form, hydroxycryptolepine[3][4].

General Synthetic Approach

A key synthetic route to this compound involves the chemical oxidation of Cryptolepine. The following provides a generalized protocol based on published methods[3]:

-

Starting Material : Pure Cryptolepine is dissolved in a suitable organic solvent.

-

Oxidizing Agent : An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.

-

Reaction Conditions : The reaction is typically stirred at room temperature for a specified period to allow for the oxidation to proceed.

-

Purification : The resulting product, this compound, is then isolated and purified from the reaction mixture using standard chromatographic techniques, such as thin-layer chromatography (TLC)[3].

-

Structural Confirmation : The identity of the synthesized this compound is confirmed by comparing its spectroscopic data (e.g., NMR and IR) with that of the compound isolated from natural sources[3].

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and confirmation of this compound from Cryptolepine.

Figure 2. General workflow for the synthesis and confirmation of this compound.

This technical guide provides a foundational understanding of the chemical structure of this compound. Further research into its biological activities and potential signaling pathways will be crucial in elucidating its therapeutic potential.

References

- 1. This compound | C16H12N2O | CID 178034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cryptolepine | C16H12N2 | CID 82143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cryptolepine hydrochloride | C16H13ClN2 | CID 156093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cryptolepine - Wikipedia [en.wikipedia.org]

Cryptolepinone: A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cryptolepinone, an indoloquinoline alkaloid associated with the medicinal plant Cryptolepis sanguinolenta. Contrary to early understanding, this compound is not a naturally occurring compound within the plant but rather an oxidation artifact of its major bioactive alkaloid, cryptolepine. This whitepaper details the discovery of this compound, its synthesis from cryptolepine, and a thorough characterization of its physicochemical properties. Detailed experimental protocols for the synthesis and analysis of this compound are provided, along with a summary of its known, albeit limited, biological activity. This document serves as a crucial resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into the transformation of bioactive compounds during extraction and the importance of unambiguous structural confirmation.

Introduction

Cryptolepis sanguinolenta (Lindl.) Schlechter is a West African shrub that has long been a source of traditional medicines for treating a variety of ailments, most notably malaria.[1] The primary bioactive constituent responsible for its therapeutic effects is the indoloquinoline alkaloid, cryptolepine.[1] During the extensive phytochemical investigation of this plant, another related alkaloid, this compound, was identified.[2] However, subsequent research has definitively established that this compound is not a natural product of C. sanguinolenta but rather an artifact formed from the oxidation of cryptolepine during the extraction and isolation process.[2][3] This discovery underscores the critical importance of careful experimental design to prevent the formation of artifacts that can be mistaken for genuine natural products. This guide provides an in-depth examination of the discovery, synthesis, and properties of this compound.

Discovery and Reclassification as an Artifact

This compound was first isolated during the phytochemical analysis of Cryptolepis sanguinolenta extracts.[2] Initially, there was ambiguity regarding its structure, with some reports identifying it as hydroxycryptolepine.[2] However, through unambiguous synthesis and spectroscopic analysis, it was confirmed that the isolated compound was indeed this compound (5-methylquindolin-11-one) and that it exists in a tautomeric equilibrium with its enol form, hydroxycryptolepine.[2]

Crucially, it was demonstrated that this compound is not present in the plant material itself but is formed through the oxidation of cryptolepine under certain extraction conditions.[2][3] This finding was pivotal in reclassifying this compound as an extraction artifact, a compound generated during the isolation process rather than being a natural constituent of the source organism.

Physicochemical and Spectroscopic Data

This compound is a yellow solid with a melting point greater than 300 °C.[3] Its chemical formula is C₁₆H₁₂N₂O, and it has a molecular weight of 248.28 g/mol . The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 1 | 8.15 (d, J=8.0 Hz) | 121.3 |

| 2 | 7.45 (t, J=7.6 Hz) | 122.9 |

| 3 | 7.70 (t, J=7.8 Hz) | 131.2 |

| 4 | 8.50 (d, J=8.4 Hz) | 129.5 |

| 4a | - | 138.8 |

| 5-CH₃ | 4.45 (s) | 36.2 |

| 5a | - | 149.2 |

| 5b | - | 121.8 |

| 6 | 7.95 (d, J=8.4 Hz) | 115.5 |

| 7 | 7.38 (t, J=7.4 Hz) | 120.1 |

| 8 | 7.27 (t, J=7.8 Hz) | 128.5 |

| 9 | 7.74 (d, J=8.0 Hz) | 118.9 |

| 9a | - | 141.1 |

| 10 | 11.85 (s) | - |

| 10a | - | 126.4 |

| 11 | - | 175.8 |

| 11a | - | 142.9 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data of this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | 249.1027 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound from Cryptolepine

As this compound is an artifact of cryptolepine oxidation, a controlled synthesis provides a reliable method for its preparation and study. The following protocol is based on the oxidation of cryptolepine.

Materials:

-

Cryptolepine

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve cryptolepine in dichloromethane.

-

Add a solution of m-chloroperbenzoic acid in dichloromethane dropwise to the cryptolepine solution at room temperature.

-

Stir the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound. A reported yield for a similar oxidation reaction is 16.5%.[3]

Analytical Methods

-

Thin-Layer Chromatography (TLC): TLC can be performed on silica gel plates with a mobile phase of chloroform-methanol to monitor the reaction progress and assess the purity of the fractions.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the quantitative analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common setup.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has been significantly less studied compared to its precursor, cryptolepine. The available data is limited and suggests a different bioactivity profile.

Table 3: Summary of Known Biological Activity of this compound

| Activity | Assay/Model | Results | Reference |

| Antiplasmodial | In vitro against Plasmodium falciparum | Inactive | [4] |

The lack of significant antiplasmodial activity for this compound, in contrast to the potent activity of cryptolepine, highlights the critical role of the chemical structure in determining biological function.[4] The oxidation of the C-11 position in the indoloquinoline scaffold appears to abrogate its antimalarial properties.

Due to the limited research on the biological effects of this compound, there is currently no information available regarding the specific signaling pathways it may modulate. The extensive research on cryptolepine has identified its interaction with various cellular targets and signaling cascades, including DNA intercalation, topoisomerase II inhibition, and modulation of pathways involving p53 and NF-κB. However, it cannot be assumed that this compound will have similar effects. Further investigation is required to determine if this compound possesses any cytotoxic, anti-inflammatory, or other biological activities and to elucidate its mechanism of action at the molecular level.

Conclusion and Future Directions

This compound, an oxidation artifact of cryptolepine from Cryptolepis sanguinolenta, serves as an important case study in natural product chemistry, emphasizing the potential for chemical transformations during extraction and isolation. While its synthesis and physicochemical properties are well-characterized, a significant knowledge gap exists regarding its biological activity and potential mechanisms of action. The finding that it is inactive against Plasmodium falciparum suggests that the structural integrity of the C-11 position in the cryptolepine scaffold is crucial for its antimalarial effects.

Future research should focus on a broader screening of this compound's biological activities, including its potential cytotoxic effects against various cancer cell lines and its anti-inflammatory properties. Should any significant bioactivity be discovered, subsequent studies should aim to identify the molecular targets and signaling pathways involved. A comprehensive understanding of the structure-activity relationships of cryptolepine and its derivatives, including this compound, will be invaluable for the design and development of new therapeutic agents.

References

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. Cryptolepine, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory properties of cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of analogues of cryptolepine, an alkaloid isolated from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

Unambiguous Synthesis of Cryptolepinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptolepinone, a member of the indoloquinoline alkaloid family, has garnered significant interest within the scientific community. While initially isolated from Cryptolepis sanguinolenta, subsequent research has compellingly demonstrated that it is an oxidation artifact of its more abundant precursor, cryptolepine, rather than a naturally occurring product in the plant.[1][2] The unambiguous synthesis of this compound was crucial in confirming its structure and distinguishing it from its enol tautomer, hydroxycryptolepine.[1][2]

This technical guide provides a comprehensive overview of the established, unambiguous synthetic route to this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway to aid researchers in the replication and further investigation of this compound.

Synthetic Pathway Overview

The unambiguous synthesis of this compound commences with the commercially available or readily synthesized 11-chloroquindolinium hydrotriflate. The synthesis proceeds through a two-step sequence involving the hydrogenation of the chloro-substituted precursor to yield cryptolepine hydrochloride, which is subsequently converted to this compound.

Caption: Synthetic workflow for the unambiguous synthesis of this compound.

Experimental Protocols

The following protocols are based on the established literature for the unambiguous synthesis of this compound.

Step 1: Synthesis of Cryptolepine Hydrochloride

Materials:

-

11-Chloroquindolinium hydrotriflate

-

Palladium on carbon (10%)

-

Methanol

-

Hydrochloric acid in diethyl ether

Procedure:

-

A solution of 11-chloroquindolinium hydrotriflate in methanol is subjected to hydrogenation in the presence of a catalytic amount of 10% palladium on carbon.

-

The reaction is carried out under a hydrogen atmosphere at a pressure of 40 psi.

-

Upon completion of the reaction, confirmed by thin-layer chromatography, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is treated with a solution of hydrochloric acid in diethyl ether to precipitate cryptolepine hydrochloride as a solid.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

-

Cryptolepine hydrochloride

-

Sodium hydroxide (or Potassium hydroxide), concentrated solution

-

Acetic acid

Procedure:

-

Cryptolepine hydrochloride is treated with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. This step forms the intermediate sodium or potassium salt of this compound.

-

The reaction mixture is then acidified with acetic acid.

-

The resulting precipitate of this compound is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the unambiguous synthesis of this compound.

| Step | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1 | 11-Chloroquindolinium hydrotriflate | Cryptolepine hydrochloride | H₂, 10% Pd/C, HCl/Et₂O | Not explicitly reported | >300 | Matches literature data |

| 2 | Cryptolepine hydrochloride | This compound | 1. NaOH or KOH 2. HOAc | Not explicitly reported | >300 | HRMS, ¹H NMR, ¹³C NMR consistent with the structure |

Note: While the seminal paper confirms the synthesis, specific yields for each step are not explicitly stated. The focus was on the unambiguous structural confirmation rather than optimization of the synthetic yield.

Visualization of the Synthetic Pathway

The logical progression of the synthesis is illustrated in the following diagram.

Caption: Logical flow of the this compound synthesis.

Conclusion

The unambiguous synthesis of this compound has been instrumental in definitively establishing its chemical structure and its origin as an artifact of cryptolepine oxidation. The synthetic route presented in this guide is a reliable method for obtaining this indoloquinoline alkaloid for further pharmacological and medicinal chemistry studies. Researchers are encouraged to consult the primary literature for more in-depth spectroscopic characterization and analysis.

References

Cryptolepinone: A Technical Guide to its Natural Occurrence and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptolepinone, an indoloquinoline alkaloid, has been a subject of interest within the scientific community due to its association with the medicinally significant plant, Cryptolepis sanguinolenta. This technical guide provides an in-depth exploration of the natural occurrence and synthetic methodologies of this compound. It has been established that this compound is not a naturally occurring metabolite within Cryptolepis sanguinolenta but rather an artifact of the extraction process, arising from the oxidation of the primary alkaloid, cryptolepine. This guide details the conditions leading to its formation during extraction and presents comprehensive protocols for its deliberate synthesis. Quantitative data on yields from both artifactual formation and directed synthesis are summarized for comparative analysis. Furthermore, this document provides detailed experimental protocols for key methodologies and utilizes Graphviz diagrams to visually represent synthetic pathways and logical workflows, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Natural Occurrence: An Artifact of Extraction

This compound has been isolated from the roots of the West African shrub Cryptolepis sanguinolenta (Lindl.) Schlechter. However, extensive research has demonstrated that this compound is not a genuine secondary metabolite of the plant. Instead, its presence in extracts is the result of the oxidation of cryptolepine, the major alkaloid present in the plant, during the extraction and isolation process. The formation of this artifact is particularly favored under acidic conditions in the presence of air.

Isolation from Cryptolepis sanguinolenta

The isolation of this compound is intrinsically linked to the extraction of cryptolepine. The following protocol is a representative method for obtaining this compound as an artifact from the roots of Cryptolepis sanguinolenta.

Experimental Protocol: Isolation of this compound as an Oxidation Artifact

-

Plant Material Preparation: Dry, powdered roots of Cryptolepis sanguinolenta (1.12 kg) are used as the starting material.

-

Acidic Extraction: The powdered roots are extracted with a 1% aqueous acetic acid solution. This acidic environment facilitates the extraction of the alkaloids and also promotes the oxidation of cryptolepine.

-

Liquid-Liquid Partitioning: The acidic extract is then subjected to liquid-liquid partitioning to separate the alkaloids from other plant constituents.

-

Chromatographic Separation: The resulting alkaloid fraction is purified using a chromatotron, a form of preparative, centrifugally accelerated, radial, thin-layer chromatography.

-

Product Identification: The isolated compounds are identified through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), to confirm the presence of this compound alongside cryptolepine.

The yield of this compound as an artifact is highly variable and depends on the specific extraction conditions, such as the duration of acid exposure and the presence of oxygen.

Synthesis of this compound

The structure of this compound has been unequivocally confirmed through its unambiguous chemical synthesis. Several synthetic routes have been developed, providing researchers with reliable methods to obtain this compound for further study.

Unambiguous Synthesis from 11-Chloroquindolinium Hydrotriflate

An unambiguous synthesis of this compound has been reported, starting from 11-chloroquindolinium hydrotriflate. This method avoids the regioisomeric ambiguity that can arise in other synthetic approaches.

Experimental Protocol: Unambiguous Synthesis of this compound

-

Starting Material: The synthesis begins with 11-chloroquindolinium hydrotriflate, which can be prepared according to literature methods.

-

Hydrolysis: The 11-chloroquindolinium hydrotriflate is treated with a concentrated solution of sodium or potassium hydroxide. This step results in the formation of the intermediate sodium or potassium salt of this compound.

-

Acidification: The resulting salt is then treated with acetic acid to afford this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Synthesis by Oxidation of Cryptolepine

Given that this compound is an oxidation product of cryptolepine, a straightforward synthetic method involves the direct oxidation of the parent alkaloid. This can be achieved using various oxidizing agents.

Experimental Protocol: Synthesis of this compound by Oxidation of Cryptolepine

-

Starting Material: Pure cryptolepine is used as the starting material.

-

Oxidation: Cryptolepine is treated with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in a suitable organic solvent.

-

Workup and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant and byproducts. The crude product is then purified, for instance by flash column chromatography, to yield pure this compound.

Quantitative Data

The yield of this compound is a critical parameter for researchers. The following tables summarize the available quantitative data for its formation as an artifact and its synthesis.

Table 1: Yield of this compound as an Artifact from Cryptolepis sanguinolenta

| Extraction Method | Starting Material | Yield of this compound | Reference |

| 1% Acetic Acid Extraction | Dry, powdered roots | Variable, detected as an 8% impurity in a sample of cryptolepine | [1] |

Table 2: Yields of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Oxidizing Agent | Yield of this compound | Reference |

| Unambiguous Synthesis | 11-Chloroquindolinium hydrotriflate | - | Not explicitly stated | [1] |

| Oxidation of Cryptolepine | Cryptolepine | m-Chloroperbenzoic acid (m-CPBA) | 16.5% | [1] |

Visualizing the Processes

To provide a clearer understanding of the methodologies, the following diagrams, generated using the DOT language, illustrate the key workflows and synthetic pathways.

Isolation of this compound as an Artifact

The following diagram outlines the workflow for the isolation of this compound as an artifact from Cryptolepis sanguinolenta.

Caption: Workflow for the isolation of this compound.

Synthetic Pathways to this compound

The diagrams below illustrate the two primary synthetic routes to this compound.

Unambiguous Synthesis:

Caption: Unambiguous synthesis of this compound.

Synthesis by Oxidation:

Caption: Synthesis of this compound via oxidation.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence and synthesis of this compound. The critical understanding that this compound is an artifact of the extraction of cryptolepine from Cryptolepis sanguinolenta is essential for researchers working with this plant. The detailed experimental protocols and quantitative data presented herein offer a practical resource for the isolation and synthesis of this compound. The provided diagrams serve to visually clarify these complex processes. This guide is intended to be a valuable tool for scientists and professionals in the fields of natural product chemistry and drug development, facilitating further research into the properties and potential applications of this compound and related indoloquinoline alkaloids.

References

The Antitumor Mechanism of Cryptolepine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Cryptolepine, an indoloquinoline alkaloid isolated from the roots of Cryptolepis sanguinolenta, has demonstrated significant potential as an antitumor agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its molecular targets and effects on cancer cell signaling pathways.

Core Antitumor Mechanisms

Cryptolepine exerts its anticancer effects through a multi-pronged approach, primarily by inducing DNA damage, inhibiting key cellular enzymes, triggering cell cycle arrest, and promoting programmed cell death (apoptosis).

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of cryptolepine's cytotoxicity is its direct interaction with DNA. It intercalates into the DNA helix, particularly at GC-rich sequences, and subsequently inhibits the function of topoisomerase II.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA covalent complex, cryptolepine leads to the accumulation of DNA strand breaks.[1][2] This DNA damage is a critical upstream event that triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.[3]

Induction of Cell Cycle Arrest

Cryptolepine has been shown to induce cell cycle arrest at various phases in a dose-dependent manner in several cancer cell lines.

-

G1 Phase Arrest: At lower concentrations (1.25-2.5 µM), cryptolepine can induce a G1 phase block.[4]

-

S and G2/M Phase Arrest: At higher concentrations (2.5-5 µM), it causes an accumulation of cells in the S and G2/M phases.[1][4][5]

This cell cycle arrest is mediated by the modulation of key regulatory proteins. For instance, cryptolepine can induce the expression of p21WAF1/CIP1, a potent cyclin-dependent kinase inhibitor, in both a p53-dependent and -independent manner.[4][6] The upregulation of p21 leads to the inhibition of cyclin-dependent kinases, thereby halting cell cycle progression.[3]

Apoptosis Induction

The accumulation of DNA damage and cell cycle disruption ultimately leads to the induction of apoptosis. Cryptolepine-induced apoptosis is characterized by morphological changes such as nuclear condensation and fragmentation.[4] Mechanistically, it involves the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][5] This event triggers the activation of caspase cascades, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and execution of the apoptotic program.[5]

Generation of Reactive Oxygen Species (ROS)

Cryptolepine has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[7] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids.[8][9] While cancer cells often have higher basal levels of ROS, excessive ROS production can overwhelm the cellular antioxidant capacity, leading to oxidative stress and cell death.[8][10] The generation of ROS by cryptolepine represents an additional layer of its cytotoxic mechanism.[7]

Modulation of Key Signaling Pathways

Cryptolepine's antitumor activity is also attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

DNA Damage Response Pathway

Upon inducing DNA damage, cryptolepine activates the DNA damage response (DDR) pathway. This involves the activation of key sensor kinases such as ATM (ataxia telangiectasia-mutated) and ATR (ataxia telangiectasia and Rad3-related).[3] Activated ATM/ATR then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γH2AX), which collectively orchestrate the cellular response to DNA damage, including cell cycle arrest and apoptosis.[3]

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in mediating the cellular response to stress, including DNA damage. Cryptolepine treatment leads to the accumulation and activation of p53.[3][4] Activated p53 can then transcriptionally upregulate target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3]

PTEN/Akt/mTOR Pathway

The PTEN/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. A cryptolepine analog has been shown to upregulate the expression of the tumor suppressor PTEN and downregulate the expression of the proto-oncogene Akt.[11] This leads to the inhibition of mTOR, a key downstream effector of the pathway, ultimately resulting in decreased cell growth and induction of apoptosis.[11]

IL-6/STAT3 Pathway

The IL-6/STAT3 signaling pathway is implicated in the proliferation, survival, and inflammation of various cancers. Cryptolepine has been shown to inhibit this pathway by reducing the levels of phosphorylated STAT3 (p-STAT3) and its downstream target, IL-23, in a dose-dependent manner.[12][13]

WNT/β-Catenin Pathway

The WNT/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Cryptolepine has been found to inhibit WNT3a-mediated activation of this pathway.[14][15] It suppresses the expression of β-catenin and its downstream target genes, such as c-MYC and WISP1, thereby inhibiting cancer cell proliferation, stemness, and metastatic potential.[14]

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of cryptolepine have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Panel of 12 Human Tumor Cell Lines | Various | Fluorometric Microculture Cytotoxicity Assay | Mean: 0.9 | [16] |

| Hematological Malignancies (Primary Cultures) | Hematological | Fluorometric Microculture Cytotoxicity Assay | Mean: 1.0 | [16] |

| Solid Tumors (Primary Cultures) | Various Solid Tumors | Fluorometric Microculture Cytotoxicity Assay | Mean: 2.8 | [16] |

| SCC-13 | Non-melanoma Skin Cancer | MTT Assay | ~5.0 (24h) | [3] |

| A431 | Non-melanoma Skin Cancer | MTT Assay | ~5.0 (24h) | [3] |

| MGC-803 | Gastric Cancer | Not Specified | TGI of 53.2% in xenograft model | [17] |

| P388 | Murine Leukemia | Not Specified | ~4 times more toxic than neocryptolepine | [5] |

| HL-60 | Human Leukemia | Not Specified | ~4 times more toxic than neocryptolepine | [5] |

TGI: Tumor Growth Inhibition

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized representation based on descriptions in the cited literature.[3][15]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]

-

Treatment: The cells are then treated with varying concentrations of cryptolepine or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).[15]

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[15]

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: A solubilizing agent, such as acidified isopropanol, is added to dissolve the formazan crystals.[15]

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized representation based on descriptions in the cited literature.[2][3]

Methodology:

-

Cell Treatment: Cells are treated with different concentrations of cryptolepine for a specified duration.

-

Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.[3]

-

Staining: The fixed cells are washed and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to degrade RNA and ensure specific DNA staining.[3]

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blotting

This protocol is a generalized representation based on descriptions in the cited literature.[3]

Methodology:

-

Protein Extraction: Following treatment with cryptolepine, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Conclusion

Cryptolepine is a promising antitumor agent with a multifaceted mechanism of action. Its ability to intercalate with DNA, inhibit topoisomerase II, induce cell cycle arrest and apoptosis, generate ROS, and modulate key oncogenic signaling pathways highlights its potential for further development as a cancer therapeutic. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the preclinical evaluation and clinical translation of cryptolepine and its analogs.

References

- 1. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of induction of cell cycle arrest and cell death by cryptolepine in human lung adenocarcinoma a549 cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Cytotoxicity and cell cycle effects of the plant alkaloids cryptolepine and neocryptolepine: relation to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reactive Oxygen Species is Associated with Cryptolepine Cytotoxicity | Journal of Science and Technology [journal.knust.edu.gh]

- 8. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cryptolepine Analog Exhibits Antitumor Activity against Ehrlich Ascites Carcinoma Cells in Mice via Targeting Cell Growth, Oxidative Stress, and PTEN/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cryptolepine inhibits hepatocellular carcinoma growth through inhibiting interleukin-6/STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryptolepine inhibits hepatocellular carcinoma growth through inhibiting interleukin-6/STAT3 signalling [ugspace.ug.edu.gh]

- 14. Cryptolepine Suppresses Colorectal Cancer Cell Proliferation, Stemness, and Metastatic Processes by Inhibiting WNT/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Characterization of the cytotoxic activity of the indoloquinoline alkaloid cryptolepine in human tumour cell lines and primary cultures of tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Alkaloids from Cryptolepis sanguinolenta

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptolepis sanguinolenta, a West African shrub, has a rich history in traditional medicine for treating a variety of ailments, most notably malaria. Scientific investigation has unveiled a treasure trove of biologically active alkaloids within this plant, with the indoloquinoline alkaloid, cryptolepine, being the most extensively studied. This technical guide provides an in-depth analysis of the multifaceted pharmacological activities of alkaloids isolated from Cryptolepis sanguinolenta, with a primary focus on their antiplasmodial, anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Cryptolepis sanguinolenta (Lindl.) Schlechter has long been a cornerstone of traditional African medicine.[1] The roots of this plant are particularly valued for their therapeutic properties, which are largely attributed to a class of potent indoloquinoline alkaloids.[2] Among these, cryptolepine is the principal and most studied constituent.[2] This guide delves into the significant body of research that has elucidated the diverse biological activities of these alkaloids, highlighting their potential as lead compounds for the development of novel therapeutic agents.

Key Bioactive Alkaloids

While cryptolepine is the most prominent, several other alkaloids have been isolated from Cryptolepis sanguinolenta, each contributing to the plant's overall pharmacological profile. These include:

-

Cryptolepine: The major and most researched alkaloid, exhibiting a broad spectrum of activity.[2]

-

Isocryptolepine (Cryptosanguinolentine): A related indoloquinoline alkaloid.[2]

-

Quindoline: Another bioactive alkaloid isolated from the plant.[3]

-

Cryptoheptine: An indolobenzazepine alkaloid.[4]

-

Hydroxycryptolepine: A derivative of cryptolepine.[4]

-

Neocryptolepine: An isomer of cryptolepine.[5]

-

Cryptolepinoic acid and its esters: Other identified constituents.[4]

Antiplasmodial Activity

The traditional use of Cryptolepis sanguinolenta as an antimalarial has been extensively validated by scientific studies. The alkaloids, particularly cryptolepine, have demonstrated potent activity against various strains of Plasmodium falciparum, including multidrug-resistant ones.[4][6]

Quantitative Data: In Vitro Antiplasmodial Activity

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of various alkaloids from Cryptolepis sanguinolenta against different P. falciparum strains.

| Alkaloid/Extract | P. falciparum Strain | IC₅₀ (µM) | Reference(s) |

| Cryptolepine | K1 (multidrug-resistant) | 0.23 | [4][6] |

| T996 (chloroquine-sensitive) | 0.059 | [4][6] | |

| W-2 (chloroquine-resistant) | - | [7] | |

| D-6 (chloroquine-sensitive) | - | [7] | |

| Cryptoheptine | K1 (multidrug-resistant) | 0.8 | [4][8] |

| T996 (chloroquine-sensitive) | 1.2 | [4][8] | |

| Ethyl Cryptolepinoate | K1 (multidrug-resistant) | 3.7 | [4][6] |

| Chloroquine (Reference) | K1 (multidrug-resistant) | 0.26 | [4][6] |

| T996 (chloroquine-sensitive) | 0.019 | [4][6] |

Note: Some values were not explicitly found in the provided search results and are marked with "-".

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This method is commonly used to determine the susceptibility of P. falciparum to antimalarial compounds.

Objective: To determine the IC₅₀ value of a test compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., K1 or T996 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

Test compounds (alkaloids) and reference drug (chloroquine)

-

96-well microtiter plates

-

SYBR Green I dye

-

Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test alkaloids and reference drug in the 96-well plates.

-

Add the synchronized P. falciparum culture (ring stage) at a specific parasitemia and hematocrit to each well.

-

Incubate the plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 72 hours.

-

After incubation, lyse the red blood cells in each well by adding the lysis buffer containing SYBR Green I.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Anticancer Activity

Cryptolepine and its analogues have emerged as promising candidates for cancer chemotherapy due to their potent cytotoxic effects on various cancer cell lines.[9] The primary mechanism of action involves the inhibition of topoisomerase II and intercalation into DNA, leading to DNA damage and subsequent apoptosis.[9][10]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the IC₅₀ values of cryptolepine against several human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A549 | Lung Carcinoma | - | [2] |

| MCF-7 | Breast Adenocarcinoma | - | [9] |

| HeLa | Cervical Carcinoma | - | - |

| HT-29 | Colon Adenocarcinoma | - | - |

| MGC-803 xenograft model | Gastric Cancer | TGI of 53.2% | [11] |

| Various human tumor cell lines | General | Mean of 0.9 | [11] |

Note: Specific IC₅₀ values for all cell lines were not available in the initial search results and are marked with "-". TGI refers to Tumor Growth Inhibition.

Experimental Protocol: Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

Objective: To assess the inhibitory effect of cryptolepine on topoisomerase II-mediated DNA relaxation or decatenation.

Materials:

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP, MgCl₂, DTT)

-

Test compound (cryptolepine)

-

Loading dye

-

Agarose gel

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of cryptolepine.

-

Initiate the reaction by adding topoisomerase II to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading dye to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or decatenated DNA and a corresponding increase in the amount of supercoiled or catenated DNA.

Signaling Pathway: Anticancer Mechanism of Cryptolepine

Caption: Anticancer mechanism of cryptolepine.

Anti-inflammatory Activity

Cryptolepine has demonstrated significant anti-inflammatory properties in various in vivo and in vitro models.[11][12] Its mechanism of action is linked to the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2]

In Vivo Anti-inflammatory Data

Cryptolepine administered intraperitoneally at doses of 10-40 mg/kg has been shown to produce a significant dose-dependent inhibition of carrageenan-induced rat paw edema.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of cryptolepine.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in saline)

-

Test compound (cryptolepine)

-

Reference drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups (control, reference, and test groups with different doses of cryptolepine).

-

Administer the test compound or reference drug intraperitoneally or orally to the respective groups. The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Anti-inflammatory Mechanism of Cryptolepine

Caption: Anti-inflammatory mechanism of cryptolepine via NF-κB inhibition.

Antimicrobial Activity

Alkaloids from Cryptolepis sanguinolenta have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[2] Cryptolepine, in particular, has been shown to be effective against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MICs of cryptolepine and other extracts against selected microorganisms.

| Alkaloid/Extract | Microorganism | MIC (µg/mL) | Reference(s) |

| Cryptolepine | Staphylococcus aureus | - | [11] |

| Escherichia coli | 20-40 | [13] | |

| Candida albicans | 40-80 | [2] | |

| Saccharomyces cerevisiae | 5-20 | [2] | |

| Cryptoheptine | Various bacteria | Inhibitory | [14] |

| Quindoline | Escherichia coli | Moderately active | [3] |

Note: Specific MIC values were not available for all organisms in the initial search results and are marked with "-".

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

Objective: To determine the MIC of cryptolepine against a specific microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (cryptolepine)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of cryptolepine in the broth medium directly in the 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The alkaloids isolated from Cryptolepis sanguinolenta, with cryptolepine at the forefront, exhibit a remarkable range of biological activities that hold significant promise for modern medicine. Their potent antiplasmodial, anticancer, anti-inflammatory, and antimicrobial properties, supported by a growing body of scientific evidence, underscore their potential as scaffolds for the development of new drugs.

Future research should focus on several key areas:

-

Lead Optimization: Chemical modification of the cryptolepine structure to enhance efficacy and reduce potential toxicity.

-

In Vivo Studies: More extensive in vivo studies are needed to validate the in vitro findings and to establish the pharmacokinetic and pharmacodynamic profiles of these alkaloids.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the therapeutic efficacy and safety of Cryptolepis sanguinolenta extracts and their isolated alkaloids in humans.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying the diverse biological activities will aid in the rational design of new therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating natural products. The continued investigation of the alkaloids from Cryptolepis sanguinolenta is a promising avenue in the ongoing quest for novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. In vitro and in vivo antiplasmodial activity of cryptolepine and related alkaloids from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antimicrobial activity of ethanolic fractions of Cryptolepis sanguinolenta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of cryptolepine on the morphology and survival of Escherichia coli, Candida albicans and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]

The Anticancer Potential of Cryptolepine and Its Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cryptolepine, a natural indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta, has long been recognized for its potent antimalarial properties. Emerging evidence, however, has illuminated its significant potential as a multifaceted anticancer agent. This technical guide provides an in-depth review of the current understanding of the anticancer capabilities of cryptolepine and its synthetic derivatives, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Mechanisms of Anticancer Activity

Cryptolepine and its derivatives exert their cytotoxic effects against cancer cells through a variety of interconnected mechanisms, primarily targeting DNA integrity, key signaling pathways, and the induction of programmed cell death.

DNA Intercalation and Topoisomerase II Inhibition

Cryptolepine's planar structure allows it to intercalate between DNA base pairs, particularly at GC-rich regions. This physical insertion into the DNA helix disrupts DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptotic pathways.[1]

Furthermore, cryptolepine is a potent inhibitor of topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By stabilizing the topoisomerase II-DNA covalent complex, cryptolepine and its derivatives induce double-strand DNA breaks, a form of DNA damage that is highly toxic to proliferating cancer cells.[1][2]

Induction of Apoptosis

A primary outcome of cryptolepine-induced cellular stress is the induction of apoptosis, or programmed cell death. This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways. Cryptolepine treatment has been shown to lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway, which subsequently activates caspase cascades, ultimately leading to controlled cell death.[3][4]

Modulation of Key Signaling Pathways

Cryptolepine and its derivatives have been demonstrated to modulate several critical signaling pathways that are often dysregulated in cancer.

The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage. Upon cryptolepine-induced DNA damage, the p53 signaling cascade is activated.[5][6] This leads to an increase in the expression of p53 and its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins like Bax, which promote apoptosis.[5][6] Recent studies have also shown that cryptolepine can induce conformational changes in mutant p53, restoring its tumor-suppressive functions in triple-negative breast cancer cells.[7]

The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Cryptolepine has been shown to inhibit the NF-κB signaling pathway by blocking the DNA binding of activated NF-κB.[8] This inhibition leads to the downregulation of NF-κB target genes that promote cell survival and proliferation, thereby sensitizing cancer cells to apoptosis.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often persistently activated in cancer, promoting cell proliferation, survival, and angiogenesis. Cryptolepine has been found to inhibit the IL-6/STAT3 signaling pathway by decreasing the phosphorylation of STAT3.[7][9][10] This inhibition contributes to the anticancer effects of cryptolepine, particularly in hepatocellular carcinoma.[7][9]

Quantitative Efficacy of Cryptolepine and Its Derivatives

The cytotoxic and antiproliferative activities of cryptolepine and its derivatives have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Table 1: IC50 Values of Cryptolepine in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| SCC-13 | Non-melanoma skin cancer | ~5.0 (24h) | [5] |

| A431 | Non-melanoma skin cancer | ~7.5 (24h) | [5] |

| P388 | Murine leukemia | ~0.4 | [4] |

| HL-60 | Human leukemia | ~1.0 | [4] |

| B16 | Murine melanoma | Not specified | [1] |

| MDA-MB-231 | Triple-negative breast cancer | Not specified | [7] |

| MDA-MB-468 | Triple-negative breast cancer | Not specified | [7] |

Table 2: IC50 Values of Neocryptolepine and its Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Neocryptolepine | AGS | Gastric Cancer | 20 (48h) | [11] |

| Neocryptolepine | HGC27 | Gastric Cancer | 18 (48h) | [11] |

| Neocryptolepine | MKN45 | Gastric Cancer | 19 (48h) | [11] |

| Neocryptolepine | MGC803 | Gastric Cancer | 40 (48h) | [11] |

| Neocryptolepine | SGC7901 | Gastric Cancer | 37 (48h) | [11] |

| Derivative C5 | AGS | Gastric Cancer | 9.2 (48h) | [11] |

| Derivative C8 | HGC27 | Gastric Cancer | 6.6 (48h) | [11] |

| Derivative 43 | AGS | Gastric Cancer | 0.043 | [12] |

| Derivative 65 | AGS | Gastric Cancer | 0.148 | [12] |

| Derivative 64 | HCT116 | Colorectal Cancer | 0.33 | [12] |

| Derivative 69 | HCT116 | Colorectal Cancer | 0.35 | [12] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to investigate the anticancer potential of cryptolepine and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of cryptolepine or its derivatives for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Harvest cells after treatment with cryptolepine.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[13][14][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Harvesting: Collect both adherent and floating cells after treatment.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p-STAT3, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by cryptolepine and a general experimental workflow for its anticancer evaluation.

Signaling Pathway Diagrams

Caption: Cryptolepine-induced p53 signaling pathway.

Caption: Inhibition of NF-κB signaling by cryptolepine.

Caption: Cryptolepine-mediated inhibition of STAT3 signaling.

Experimental Workflow Diagram

References

- 1. The DNA intercalating alkaloid cryptolepine interferes with topoisomerase II and inhibits primarily DNA synthesis in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Evaluating the Anticancer Activity of Natural Products Using a Novel 3D Culture Model | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutant P53 modulation by cryptolepine through cell cycle arrest and apoptosis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic cryptolepine inhibits DNA binding of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Biological Evaluation of Neocryptolepine Derivatives as Potential Anti-Gastric Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neb.com [neb.com]

- 14. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Potent Antimalarial Profile of Cryptolepine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cryptolepine, an indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta, has long been a subject of intense scientific scrutiny for its potent antimalarial properties. Traditionally used in African medicine for the treatment of fevers, including malaria, modern research has substantiated its efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive overview of the in vitro and in vivo antimalarial activity of cryptolepine, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways to support ongoing research and drug development efforts.

In Vitro Antimalarial Activity

Cryptolepine has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit parasite growth by 50%.

Quantitative Data Summary

| P. falciparum Strain | IC50 (µM) | Reference |

| K1 (Chloroquine-resistant) | 0.049 - 0.134 | [1][2] |

| W2 (Chloroquine-resistant) | Not specified, but strong activity reported | [3] |

| D-6 (Chloroquine-sensitive) | Not specified, but strong activity reported | [3] |

| 3D7 (Chloroquine-sensitive) | ~1.0 (in combination studies) | [1] |

| NF54 (Gametocytes, late stage) | 1.965 | [4] |

| Dd2 (Chloroquine-resistant) | Extracts showed IC50 of 2.56–4.65 µg/mL | [5] |

Table 1: In Vitro Antimalarial Activity of Cryptolepine Against Various P. falciparum Strains. The table summarizes the IC50 values of cryptolepine against different laboratory-adapted strains of P. falciparum, highlighting its potent activity against both drug-sensitive and drug-resistant parasites, as well as against the transmissible gametocyte stages.

In Vivo Antimalarial Activity

The antimalarial efficacy of cryptolepine has also been validated in various animal models, primarily in mice infected with rodent malaria parasites such as Plasmodium berghei. These studies are crucial for assessing the compound's potential as a therapeutic agent.

Quantitative Data Summary

| Murine Model | Parasite Strain | Dosage | Parasite Suppression | Reference |

| Mice | P. berghei berghei | 50 mg/kg/day (oral) | 80% | [5][6] |

| Mice | P. berghei yoelii | Not specified | Significant chemosuppressive effect | [3] |

| Wistar rats | P. berghei | 100 mg/kg (intraperitoneal, nanoformulation) | 97.89 ± 3.10% | [7] |

| Mice | P. berghei | 25 mg/kg/day (for 2,7-dibromocryptolepine) | >90% | [2] |

Table 2: In Vivo Antimalarial Efficacy of Cryptolepine in Murine Models. This table presents the chemosuppressive effects of cryptolepine and its analogues in rodent models of malaria, demonstrating significant parasite clearance at various dosages and routes of administration.

Experimental Protocols

Standardized methodologies are essential for the reproducible evaluation of antimalarial compounds. Below are detailed protocols for key in vitro and in vivo assays commonly used in the study of cryptolepine.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This method is a widely used, fluorescence-based assay for determining the IC50 of antimalarial compounds against cultured P. falciparum.

Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.

In Vivo Chemosuppressive Assay (4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in infected mice.

Caption: Workflow for the in vivo 4-day suppressive test.

Mechanism of Action

The antimalarial activity of cryptolepine is attributed to multiple mechanisms, with the primary mode of action believed to be the inhibition of hemozoin formation.

Inhibition of Hemozoin Formation

Plasmodium parasites digest hemoglobin within their acidic food vacuole, releasing toxic free heme. To detoxify this, the parasite polymerizes heme into an insoluble crystalline pigment called hemozoin. Cryptolepine, similar to chloroquine, is thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[8][9]

References

- 1. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some cryptolepine analogues, assessment of their antimalarial and cytotoxic activities, and consideration of their antimalarial mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antiplasmodial activity of cryptolepine and related alkaloids from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro anti-malarial interaction and gametocytocidal activity of cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and in vivo chemosuppressive activity studies on cryptolepine hydrochloride and cryptolepine hydrochloride-loaded gelatine nanoformulation designed for parenteral administration for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro anti-malarial interaction and gametocytocidal activity of cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and In Vitro Haemolytic Evaluation of Cryptolepine Hydrochloride-Loaded Gelatine Nanoparticles as a Novel Approach for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity of Cryptolepine in Mammalian Cancer Cell Lines: A Technical Overview

Disclaimer: This technical guide focuses on the cytotoxicity of cryptolepine , an indoloquinoline alkaloid. While closely related to cryptolepinone, the available scientific literature extensively covers cryptolepine, with limited specific data on this compound's cytotoxic profile. The information presented herein is based on studies of cryptolepine and should be interpreted with this distinction in mind.

This document provides a comprehensive overview of the cytotoxic effects of cryptolepine on various mammalian cancer cell lines, intended for researchers, scientists, and professionals in drug development. It details the quantitative cytotoxic data, experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Cytotoxicity Data

Cryptolepine has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values have been determined by various in vitro studies and highlight the broad-spectrum anti-cancer potential of this alkaloid.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Mean of 12 Human Tumor Cell Lines | Various | 0.9 | [1] |

| Hematological Malignancies (Primary Cultures) | Leukemia/Lymphoma | 1.0 | [1] |

| Solid Tumor Malignancies (Primary Cultures) | Various | 2.8 | [1] |

| SCC-13 | Non-melanoma Skin Cancer | <2.5 - 7.5 (Dose-dependent reduction in viability) | [2] |

| A431 | Non-melanoma Skin Cancer | <2.5 - 7.5 (Dose-dependent reduction in viability) | [2] |

| DLD1 | Colorectal Cancer | Not explicitly stated, but showed high cytotoxicity | [3] |

| COLO205 | Colorectal Cancer | Not explicitly stated, but showed high cytotoxicity | [3] |

| P388 | Murine Leukemia | Not explicitly stated, but more toxic than neocryptolepine | [4][5] |

| HL-60 | Human Leukemia | Not explicitly stated, but more toxic than neocryptolepine | [4][5] |

Experimental Protocols

The evaluation of cryptolepine's cytotoxicity involves a series of standard in vitro assays to determine cell viability, cell cycle progression, and the induction of apoptosis.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of cryptolepine for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with a DNA-staining dye (e.g., propidium iodide) is employed to analyze the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with cryptolepine, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent.

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting data provides the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[4][5]

Apoptosis Assays

The induction of apoptosis by cryptolepine is confirmed through several biochemical and morphological assays.

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis: This technique is used to detect the cleavage of key apoptotic proteins such as caspases and poly(ADP-ribose) polymerase (PARP).[4][5][6]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway, can be detected by Western blotting of cytosolic fractions.[4][5]

Visualization of Signaling Pathways and Workflows